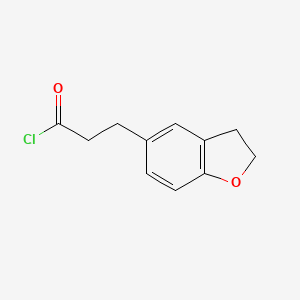

3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride

Description

3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride is an organic compound with the molecular formula C11H11ClO2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPDVOXKKHINPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid.

Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) to facilitate the formation of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of 2,3-dihydro-1-benzofuran-5-carboxylic acid and thionyl chloride are handled in bulk.

Reactor Systems: The reactions are carried out in reactor systems equipped with reflux condensers and inert gas purging to ensure safety and efficiency.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water or aqueous bases, the acid chloride is hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used as the reducing agent.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Carboxylic Acid: Formed from hydrolysis.

Alcohol: Formed from reduction.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride involves its reactivity as an acid chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid: Similar structure but contains a carboxylic acid group instead of an acid chloride.

2,3-Dihydro-1-benzofuran-5-carboxylic acid: Precursor in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride.

3-(2,3-Dihydro-1-benzofuran-5-yl)propanal: Contains an aldehyde group instead of an acid chloride.

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized from 2,3-dihydro-1-benzofuran-5-carboxylic acid through a reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in solvents like dichloromethane or tetrahydrofuran. This synthesis is crucial for producing the acid chloride form, which exhibits high reactivity towards nucleophiles.

The primary mechanism of action for 3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles such as amines and alcohols, leading to the formation of various derivatives. These derivatives can modulate the activity of biological targets, including enzymes and receptors, resulting in therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, hydrazide-hydrazone derivatives related to benzofurans have shown promising activity against various bacterial strains, suggesting that similar derivatives of 3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride could also possess antimicrobial potential .

Anti-inflammatory and Anticancer Properties

Studies have explored the anti-inflammatory and anticancer activities of benzofuran derivatives. Compounds within this class have been evaluated for their ability to inhibit specific cancer cell lines and inflammatory pathways. For example, certain 2,3-dihydrobenzofuran derivatives have been reported to act as potent PPARα agonists, which play a role in lipid metabolism and inflammation . The potential for 3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride to act similarly warrants further investigation.

Case Studies

- PPARα Agonism : A study on related compounds demonstrated that certain benzofuran derivatives exhibited strong PPARα agonistic activity, leading to significant reductions in cholesterol and triglyceride levels in animal models . This suggests a potential pathway for therapeutic intervention in metabolic disorders.

- Cytotoxicity Assessments : In vitro studies evaluating cytotoxic effects against cancer cell lines have shown that benzofuran derivatives can induce apoptosis and inhibit cell proliferation. For instance, compounds similar to 3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride were tested against breast cancer cell lines, revealing their potential as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activities of benzofuran derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.